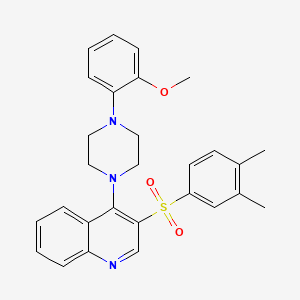

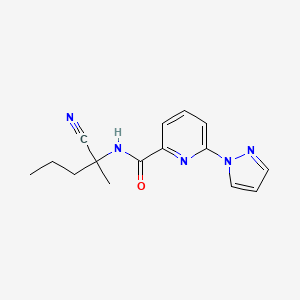

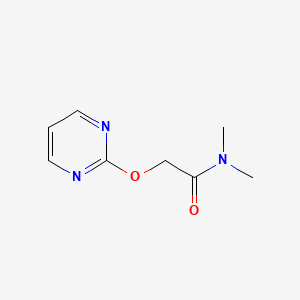

![molecular formula C22H21N5O3 B2414636 2-(4-isopropylphenoxy)-N-(4-oxo-1-phenyl-1H-pyrazolo[3,4-d]pyrimidin-5(4H)-yl)acetamide CAS No. 899752-77-3](/img/structure/B2414636.png)

2-(4-isopropylphenoxy)-N-(4-oxo-1-phenyl-1H-pyrazolo[3,4-d]pyrimidin-5(4H)-yl)acetamide

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

This compound is a derivative of pyrazolo[3,4-d]pyrimidin-4-one . It is a small molecule that has been identified as a selective activator of peroxisome proliferator-activated receptor α (PPARα) , a ligand-activated transcriptional factor involved in regulating fatty acid metabolism .

Synthesis Analysis

The synthesis of similar pyrazolo[3,4-d]pyrimidin-4-one derivatives has been reported . The starting compound 5-amino-6-methyl-1-phenyl-1,5-dihydro-4H-pyrazolo[3,4-d]pyrimidin-4-one was used to synthesize a series of derivatives .Molecular Structure Analysis

The molecular structure of similar compounds has been determined using techniques such as IR, 1H NMR, 13C NMR, and mass spectroscopy . The crystal structures of similar compounds in complex with the ligand-binding domain (LBD) of PPARα have also been determined .Chemical Reactions Analysis

The chemical reactions involved in the synthesis of similar compounds have been described . These reactions typically involve the formation of new ring systems and the introduction of various functional groups .Physical And Chemical Properties Analysis

The physical and chemical properties of similar compounds have been analyzed. The theoretical calculation of their lipophilicity as C log P was performed .科学的研究の応用

Anticancer Activity

Research on the structure similar to 2-(4-isopropylphenoxy)-N-(4-oxo-1-phenyl-1H-pyrazolo[3,4-d]pyrimidin-5(4H)-yl)acetamide has shown potential anticancer applications. In a study by Al-Sanea et al. (2020), derivatives with different aryloxy groups attached to the C2 of the pyrimidine ring demonstrated cancer cell growth inhibition against eight cancer cell lines, indicating a promising avenue for developing new anticancer agents (Al-Sanea et al., 2020).

Imaging and Diagnostic Applications

Compounds within the same structural class have been explored for their use in imaging. Dollé et al. (2008) synthesized a derivative designed with a fluorine atom, allowing labeling with fluorine-18 for in vivo imaging using positron emission tomography (PET). This compound, DPA-714, and its derivatives exhibit selective binding to the translocator protein (18 kDa), highlighting their potential in PET imaging of neuroinflammation and possibly cancer (Dollé et al., 2008).

Neuroinflammatory and Neurodegenerative Disease Research

Further research into pyrazolo[1,5-a]pyrimidines, closely related to our compound of interest, has shown these derivatives to be potent ligands for the translocator protein 18 kDa (TSPO). TSPO is recognized as an early biomarker of neuroinflammatory processes. Damont et al. (2015) synthesized and evaluated novel derivatives, displaying subnanomolar affinity for TSPO. These compounds, especially those radiolabeled with fluorine-18, were explored through PET imaging in rodent models of neuroinflammation, confirming their potential as in vivo PET radiotracers (Damont et al., 2015).

作用機序

Target of Action

The primary targets of this compound are kinase enzymes . Kinases play a crucial role in cellular signaling, and their dysregulation is often associated with diseases such as cancer .

Mode of Action

The compound interacts with its kinase targets by mimicking the adenine ring of ATP, allowing it to bind to the hinge region in kinase active sites . This interaction can inhibit the activity of the kinase, thereby disrupting the signaling pathways it is involved in .

Biochemical Pathways

The compound affects multiple oncogenic pathways, including the mTOR signaling pathway . Inhibition of these pathways can lead to a reduction in cancer cell growth and development .

Result of Action

The result of the compound’s action is a disruption of oncogenic signaling pathways, leading to a reduction in cancer cell growth and development . This can potentially lead to a decrease in tumor size and progression.

将来の方向性

特性

IUPAC Name |

N-(4-oxo-1-phenylpyrazolo[3,4-d]pyrimidin-5-yl)-2-(4-propan-2-ylphenoxy)acetamide |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C22H21N5O3/c1-15(2)16-8-10-18(11-9-16)30-13-20(28)25-26-14-23-21-19(22(26)29)12-24-27(21)17-6-4-3-5-7-17/h3-12,14-15H,13H2,1-2H3,(H,25,28) |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

UZCSOPKJZMSAIA-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)C1=CC=C(C=C1)OCC(=O)NN2C=NC3=C(C2=O)C=NN3C4=CC=CC=C4 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C22H21N5O3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

403.4 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

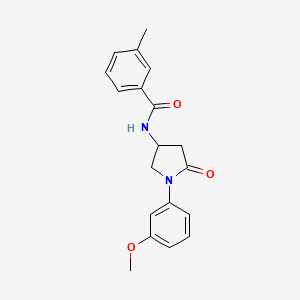

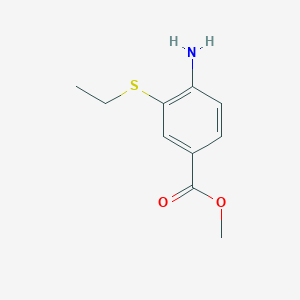

![methyl 2-{[(2-amino-4-ethyl-5-methyl-6-oxopyrimidin-1(6H)-yl)acetyl]amino}benzoate](/img/structure/B2414553.png)

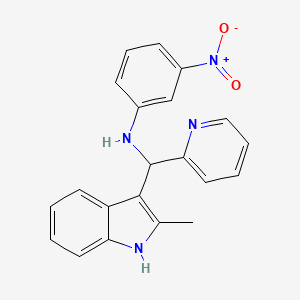

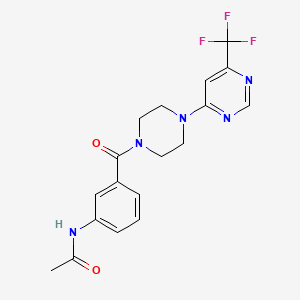

![7-(4-fluorophenyl)-2-(2-methoxyphenyl)-5-methyl-N-(pyridin-3-yl)-4,7-dihydro-[1,2,4]triazolo[1,5-a]pyrimidine-6-carboxamide](/img/structure/B2414555.png)

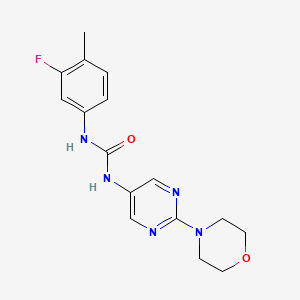

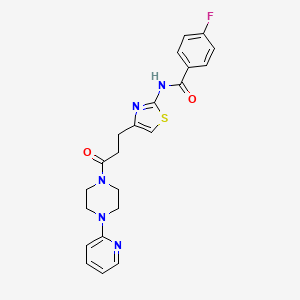

![3-[4-(5-Chloropyrimidin-2-yl)oxypiperidine-1-carbonyl]benzonitrile](/img/structure/B2414561.png)

![(E)-N-(1,4-dioxaspiro[4.5]decan-2-ylmethyl)-3-(thiophen-2-yl)acrylamide](/img/structure/B2414564.png)

![2-[(2-Methylpropan-2-yl)oxycarbonylamino]-3-(oxolan-2-yl)propanoic acid](/img/structure/B2414573.png)